molecular formula C13H21N3 B3327734 N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine CAS No. 37534-86-4

N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine

Cat. No.: B3327734
CAS No.: 37534-86-4
M. Wt: 219.33 g/mol
InChI Key: ZNKGABUHILRMLB-UHFFFAOYSA-N
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Description

Overview of Substituted Phenylamines and Piperazine-Containing Scaffolds in Modern Medicinal and Organic Chemistry Research

Substituted phenylamines and phenethylamines are foundational structures in organic chemistry and drug discovery. wikipedia.orgresearchgate.net The core structure consists of a phenyl ring attached to an amino group, which can be further substituted on the ring, the sidechain, or the nitrogen atom. wikipedia.org This class of compounds encompasses a wide array of psychoactive drugs, including central nervous system stimulants, hallucinogens, and antidepressants. wikipedia.org The phenylamine structure itself, also known as aniline (B41778), features a lone pair of electrons on the nitrogen atom that donates electron density into the benzene (B151609) ring, activating it toward electrophilic substitution reactions. savemyexams.com This property makes it a versatile precursor in organic synthesis. savemyexams.comchemguide.co.uk

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. nih.gov It is widely recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds across numerous therapeutic areas. nih.govnih.govresearchgate.net The inclusion of a piperazine moiety in a molecule can significantly enhance its pharmacokinetic properties, such as aqueous solubility and cell permeability. nih.govresearchgate.net Its chemical reactivity and conformational flexibility make it a versatile linker or central scaffold for designing new bioactive agents. tandfonline.com The piperazine core is found in drugs targeting a vast range of conditions, highlighting its importance in drug design. researchgate.net

Table 1: Therapeutic Applications of Piperazine-Containing Scaffolds

Therapeutic Area Examples of Research Focus
Oncology Imatinib, Olaparib researchgate.net
Infectious Diseases Ciprofloxacin, Indinavir researchgate.net
Central Nervous System Fluphenazine, Bifeprunox researchgate.net
Anti-inflammatory Research into novel anti-inflammatory agents nih.govresearchgate.net
Antimalarial Development of new antimalarial compounds researchgate.net

This table is for illustrative purposes and does not represent an exhaustive list.

Significance of the N-Phenylamine and N-Methylpiperazine Moieties as Fundamental Building Blocks in Complex Chemical Structures

The N-phenylamine and N-methylpiperazine moieties that constitute the subject compound are crucial building blocks in the synthesis of more complex molecules. The N-phenylamine unit provides a modular phenyl group paired with the key physiological properties of a nitrogen atom, making it an attractive motif in medicinal compounds. acs.org Its derivatives are central to the synthesis of tertiary arylamines and other complex organic structures. acs.org

N-methylpiperazine is a widely used building block in organic synthesis, particularly for pharmaceuticals. wikipedia.orgatamanchemicals.com The presence of the methyl group on one of the nitrogen atoms creates a tertiary amine, leaving the other nitrogen as a secondary amine available for further reactions. This differential reactivity is highly useful in synthetic chemistry. N-methylpiperazine is incorporated into the structure of numerous well-known drugs to modulate their physicochemical and biological properties. wikipedia.org For instance, it is a key component in the synthesis of drugs like cyclizine (B1669395) and sildenafil. wikipedia.orgatamanchemicals.com Its ability to improve water solubility is a critical factor in its widespread use. nih.gov

Table 2: Examples of Marketed Drugs Containing the N-Methylpiperazine Moiety

Drug Name Therapeutic Class
Sildenafil Phosphodiesterase-5 Inhibitor
Cyclizine Antihistamine, Antiemetic
Meclizine Antihistamine, Antiemetic
Imatinib Tyrosine Kinase Inhibitor (Anticancer)

This table provides selected examples and is for informational purposes only. Sources: researchgate.netwikipedia.org

Research Trajectories in Analogous Amine-Bridged Heterocyclic Architectures

The structure of N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine, which features an amine bridge connecting an aromatic system to a heterocycle, is representative of a broader trend in chemical synthesis. Researchers are actively exploring the synthesis and properties of molecules where different heterocyclic rings are linked together, often via flexible or rigid bridges. nih.gov These amine-linked bis- and tris-heterocycles are investigated for a variety of potential applications, including as antimicrobial agents. nih.gov

The development of bridged heterocyclic systems is a significant area of research. nih.gov These structures, such as bridged lactams, introduce conformational constraints that can lead to unique chemical reactivity and biological activity. The study of distorted amides within these bridged systems has important implications for understanding enzymatic transformations and for designing molecules that can interact with specific biological targets. nih.gov The strategic linking of different pharmacophores or functional groups through bridges is a key strategy in modern drug discovery to expand chemical diversity and develop novel therapeutic agents. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-15-9-11-16(12-10-15)8-7-14-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKGABUHILRMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 2 4 Methylpiperazin 1 Yl Ethyl N Phenylamine and Its Derivatives

Established Synthetic Routes for N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine

Established methodologies for the synthesis of this compound typically rely on multi-step sequences that utilize readily available chemical precursors. These routes often involve classical organic reactions to construct the N-phenyl, ethylenediamine (B42938), and 4-methylpiperazine moieties in a stepwise manner.

Multi-step Synthesis Approaches from Readily Available Precursors

A common strategy for the synthesis of this compound involves a convergent approach where key fragments are synthesized separately and then coupled. One plausible multi-step pathway begins with the acylation of aniline (B41778). Aniline can be reacted with a haloacetyl chloride, such as chloroacetyl chloride, to form an α-haloanilide intermediate. This intermediate then undergoes nucleophilic substitution with 1-methylpiperazine (B117243) to yield an amide precursor. The final step involves the reduction of the amide carbonyl group to a methylene (B1212753) group, affording the target compound.

Another approach could involve the initial preparation of N-phenylethylenediamine. This can be achieved through several methods, including the reaction of aniline with 2-chloroethylamine (B1212225) hydrochloride. The resulting N-phenylethylenediamine can then be selectively alkylated on the terminal nitrogen with a suitable 2-chloroethyl derivative of 4-methylpiperazine. Protecting group strategies may be employed to ensure selectivity during the alkylation step.

StepReactionReactantsReagents/ConditionsIntermediate/Product
1AcylationAniline, Chloroacetyl chlorideBase (e.g., triethylamine), Aprotic solvent (e.g., dichloromethane)2-Chloro-N-phenylacetamide
2Nucleophilic Substitution2-Chloro-N-phenylacetamide, 1-MethylpiperazineBase (e.g., K2CO3), Solvent (e.g., acetonitrile)2-(4-Methylpiperazin-1-yl)-N-phenylacetamide
3Amide Reduction2-(4-Methylpiperazin-1-yl)-N-phenylacetamideReducing agent (e.g., LiAlH4), Anhydrous solvent (e.g., THF)This compound

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Key Coupling and Functionalization Reactions Involving Amine, Phenyl, and Piperazine (B1678402) Moieties

The construction of the target molecule relies on key C-N bond-forming reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and can be employed to create the N-phenyl linkage. nih.govnih.govlibretexts.orgwikipedia.orgrsc.org For instance, a pre-formed 2-(4-methylpiperazin-1-yl)ethylamine could be coupled with an aryl halide like bromobenzene (B47551) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

Reductive amination is another pivotal reaction for forming the ethylamine (B1201723) bridge. nih.gov This reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine. For example, N-phenylethylenediamine could be reacted with an aldehyde derivative of 1-methylpiperazine under reductive conditions to yield the final product.

Reaction TypeDescriptionKey ComponentsCatalyst/Reagents
Buchwald-Hartwig AminationPalladium-catalyzed cross-coupling of an amine and an aryl halide.Amine (e.g., 2-(4-methylpiperazin-1-yl)ethylamine), Aryl halide (e.g., bromobenzene)Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu)
Reductive AminationFormation of an amine via the reduction of an in-situ formed imine.Amine (e.g., N-phenylethylenediamine), Carbonyl compound (e.g., 1-methylpiperazine-4-carbaldehyde)Reducing agent (e.g., Sodium triacetoxyborohydride)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Strategies for Amine Alkylation and Arylation in Related Structures

The synthesis of unsymmetrical N,N'-disubstituted ethylenediamines, a core structural motif of the target compound, often requires careful control of reactivity to achieve selective alkylation or arylation. One common strategy involves the use of protecting groups. For instance, one nitrogen of ethylenediamine can be protected (e.g., as a Boc-derivative), allowing for the selective arylation of the other nitrogen. Subsequent deprotection and alkylation of the newly freed amine with a suitable 4-methylpiperazine-containing electrophile would lead to the desired product.

Direct N-alkylation of anilines with alcohols, a greener alternative to using alkyl halides, can be achieved using "borrowing hydrogen" or "hydrogen autotransfer" catalysis. nih.govrsc.orgresearchgate.net This method involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the aniline.

Exploration of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Green Chemistry Approaches in Amine and Heterocycle Synthesis

Green chemistry principles are increasingly being applied to the synthesis of amines and heterocyclic compounds like piperazine. One key area of focus is the use of greener solvents, such as water or bio-derived solvents, to replace hazardous organic solvents. Catalyst-free reactions, such as the N-dealkylation of aniline derivatives in water induced by high-frequency ultrasound, represent another innovative green approach. rsc.org The synthesis of N-substituted ethylenediamine derivatives has been reported in aqueous conditions, highlighting a move towards more sustainable practices. asianpubs.org

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, can significantly improve efficiency and reduce waste.

Catalytic Methods for C-N Bond Formation

Catalysis plays a crucial role in modern organic synthesis, offering pathways to form C-N bonds with high efficiency and selectivity. The catalytic amination of alcohols is a prime example of a green and atom-economical method for synthesizing amines, as the only byproduct is water. mdpi.commagtech.com.cnresearchgate.net Ruthenium and other transition metal catalysts have been effectively used for the N-alkylation of anilines with alcohols. rsc.org

The development of novel catalyst systems, including those based on earth-abundant metals like manganese, is an active area of research for C-N bond formation. nih.gov These catalysts offer the potential for more sustainable and cost-effective synthetic routes. Photocatalysis is also emerging as a powerful tool, utilizing visible light to drive C-N bond-forming reactions under mild conditions. nih.gov

Green ApproachDescriptionExample Application
Use of Greener SolventsReplacing hazardous organic solvents with more environmentally benign alternatives.Synthesis of N-substituted ethylenediamines in water.
Catalyst-Free ReactionsDeveloping reactions that proceed without the need for a catalyst.Ultrasound-induced N-dealkylation of anilines in water. rsc.org
One-Pot SynthesisPerforming multiple reaction steps in a single vessel to improve efficiency.One-pot reductive amination of aldehydes with nitroarenes.
Catalytic Amination of AlcoholsUsing alcohols as alkylating agents with a catalyst, producing only water as a byproduct.Ruthenium-catalyzed N-alkylation of anilines with alcohols. rsc.org
PhotocatalysisUtilizing light to drive chemical reactions under mild conditions.Visible-light-induced N-alkylation of anilines. nih.gov

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Microwave-Assisted and Flow Chemistry Techniques for Accelerated Synthesis

Modern synthetic approaches for this compound and its derivatives increasingly utilize microwave irradiation and continuous-flow technologies to expedite reaction times, improve yields, and enhance process control.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the crucial C-N cross-coupling reactions required for the synthesis of N-arylpiperazines. The primary advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to mere minutes. mdpi.com

For the synthesis of this compound, a key step is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. Microwave irradiation has been shown to significantly enhance the efficiency of this reaction. nih.govnih.gov A typical microwave-assisted approach would involve the coupling of an aryl halide (e.g., bromobenzene or chlorobenzene) with 1-(2-aminoethyl)-4-methylpiperazine. The use of microwave heating can lead to higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Flow Chemistry Techniques:

Continuous-flow chemistry offers several advantages for the synthesis of pharmaceutical intermediates, including improved safety, scalability, and product consistency. In a flow setup, reagents are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control often translates to higher yields and purities. noelresearchgroup.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound is paramount. Optimization of reaction conditions for the key synthetic steps, particularly the palladium-catalyzed N-arylation, is crucial.

The Buchwald-Hartwig amination is a versatile method for the formation of the N-aryl bond. nih.gov The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. A systematic optimization of these parameters is necessary to maximize the yield and purity of the desired product.

Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Various palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be employed. The ligand plays a crucial role in the catalytic cycle, and its steric and electronic properties can significantly influence the reaction outcome. Biaryl phosphine ligands, such as XPhos, have demonstrated high activity in C-N cross-coupling reactions. researchgate.net

Base and Solvent Effects: The selection of the base and solvent is also important. Common bases used in Buchwald-Hartwig amination include sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Toluene and dioxane are commonly used solvents for this transformation.

Below is an interactive data table summarizing the hypothetical optimization of the Buchwald-Hartwig amination for the synthesis of this compound.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂PPh₃NaOtBuToluene1002445
2Pd₂(dba)₃BINAPCs₂CO₃Toluene1001865
3Pd(OAc)₂XantphosK₃PO₄Dioxane1101285
4Pd₂(dba)₃XPhosNaOtBuToluene100892

Considerations for Regioselectivity and Chemoselectivity in Synthetic Pathways

The synthesis of this compound from 1-(2-aminoethyl)-4-methylpiperazine presents challenges in terms of regioselectivity and chemoselectivity, as there are two distinct nitrogen atoms available for N-arylation.

Regioselectivity:

The starting material, 1-(2-aminoethyl)-4-methylpiperazine, possesses a primary amino group and a tertiary amino group within the piperazine ring. The arylation reaction must selectively target the primary amino group to yield the desired product. Palladium-catalyzed amination reactions generally favor the arylation of primary amines over secondary amines, and the tertiary amine of the piperazine ring is typically unreactive under these conditions. The steric hindrance around the piperazine nitrogen and the greater nucleophilicity of the primary amine contribute to this selectivity. However, careful control of reaction conditions is necessary to prevent potential side reactions, such as the formation of diarylated products.

Chemoselectivity:

Chemoselectivity becomes a critical consideration when the aryl halide contains other reactive functional groups. The palladium catalyst should selectively facilitate the C-N bond formation without reacting with other sensitive moieties that might be present on the aromatic ring. The choice of ligand can influence the chemoselectivity of the reaction. For instance, certain ligands can promote the desired amination while minimizing side reactions such as hydrodehalogenation or coupling with other nucleophiles.

In cases where the aryl halide has multiple halogen substituents, the regioselectivity of the oxidative addition step to the palladium center will determine which halogen is replaced. The relative bond dissociation energies of the carbon-halogen bonds play a significant role, with C-I bonds being the most reactive, followed by C-Br and C-Cl bonds. acs.org

Advanced Spectroscopic and Structural Elucidation of N 2 4 Methylpiperazin 1 Yl Ethyl N Phenylamine and Its Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for a complete assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Assignment

A full assignment of the ¹H and ¹³C NMR spectra of this compound would rely on a series of two-dimensional experiments.

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, typically through two or three bonds. For the title compound, COSY would show correlations between the protons of the ethyl bridge, and within the piperazine (B1678402) and phenyl groups. For instance, the protons on C1' and C2' of the ethyl group would exhibit a clear cross-peak. Similarly, the protons on the piperazine ring would show correlations that help to distinguish between the different methylene (B1212753) groups. sdsu.eduyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. nih.gov This is crucial for assigning the carbon spectrum based on the already assigned proton spectrum. Each protonated carbon atom in the molecule would give rise to a cross-peak in the HSQC spectrum. sdsu.edunih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). science.gov This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, the protons of the N-methyl group would show a correlation to the adjacent carbon atoms in the piperazine ring, confirming their connectivity. science.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound Predicted chemical shifts are based on analogous structures and general NMR principles.

Atom NumberingPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Phenyl-H (ortho)6.8 - 7.0112 - 115Phenyl-H (meta) → Phenyl-C (ortho)
Phenyl-H (meta)7.2 - 7.4129 - 131Phenyl-H (ortho) → Phenyl-C (meta)
Phenyl-H (para)6.7 - 6.9116 - 119Phenyl-H (meta) → Phenyl-C (para)
N-CH₂ (ethyl)3.4 - 3.645 - 48N-CH₂ (ethyl) → Piperazine-CH₂
Piperazine-CH₂ (ethyl side)2.5 - 2.753 - 56N-CH₂ (ethyl) → N-CH₂ (ethyl)
Piperazine-CH₂ (methyl side)2.3 - 2.555 - 58N-CH₃ → Piperazine-CH₂ (methyl side)
N-CH₃2.2 - 2.446 - 49N-CH₃ → Piperazine-CH₂ (methyl side)

Conformational Analysis via NOESY and Molecular Dynamics-Coupled NMR

The conformational preferences of this compound can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure of the molecule in solution.

For the piperazine ring, a chair conformation is generally expected. nih.gov NOESY can help to determine the orientation of the substituents on the piperazine ring. For instance, correlations between the N-methyl protons and specific protons on the piperazine ring can indicate whether the methyl group is in an axial or equatorial position. The flexibility of the ethyl linker allows for multiple conformations, and NOESY data, coupled with molecular dynamics simulations, can provide a detailed picture of the preferred spatial arrangement of the phenyl and piperazine moieties. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Mechanism Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. nih.govresearchgate.net For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₃H₂₁N₃).

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can be used to study the fragmentation pathways of the molecule. nih.gov This information is valuable for structural confirmation. The fragmentation of this compound is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atoms (α-cleavage). miamioh.edu

Table 2: Predicted HRMS Fragmentation Pattern for this compound

Fragment IonPredicted m/zDescription
[M+H]⁺220.1808Molecular ion (protonated)
C₇H₁₅N₂⁺127.1230Cleavage of the bond between the ethyl bridge and the phenylamino (B1219803) group
C₆H₅NHCH₂⁺106.0651Cleavage of the bond between the two carbons of the ethyl bridge
C₅H₁₁N₂⁺99.0917Fragmentation of the piperazine ring

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study intermolecular interactions. dergipark.org.tr The vibrational spectra of this compound would exhibit characteristic bands corresponding to the vibrations of its different structural components.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl and piperazine moieties will appear in the 2800-3000 cm⁻¹ region. scispace.com

N-H Stretching: For secondary amines, an N-H stretching band is typically observed in the region of 3300-3500 cm⁻¹. niscpr.res.in

C-N Stretching: The C-N stretching vibrations of the aromatic and aliphatic amines will give rise to bands in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. niscpr.res.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring will produce characteristic bands in the 1450-1600 cm⁻¹ region. scispace.com

Table 3: Predicted Characteristic FTIR and Raman Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2800 - 3000
N-H Stretch3300 - 3500
Aromatic C-N Stretch1250 - 1350
Aliphatic C-N Stretch1020 - 1250
Aromatic C=C Stretch1450 - 1600

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

Based on the crystal structures of analogous compounds, it is expected that the piperazine ring would adopt a chair conformation. nih.govscielo.org.za The substituents on the nitrogen atoms of the piperazine ring are likely to be in equatorial positions to minimize steric hindrance. nih.gov The flexible ethyl linker can adopt various conformations, and the crystal structure would reveal the preferred arrangement in the solid state.

Furthermore, X-ray crystallography can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and their characterization is important in fields such as pharmaceuticals and materials science.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers (e.g., HPLC, Chiral HPLC for derivatives)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, would be effective for assessing its purity.

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a stereocenter in the ethyl bridge or on the phenyl ring, then chiral HPLC would be necessary to separate the enantiomers. Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This is crucial in the pharmaceutical industry, where different enantiomers of a drug can have different pharmacological activities.

Preclinical Mechanistic Biological Investigations in Vitro and in Vivo Models of Derivatives Containing the N Phenylamine and Piperazine Moiety

Cellular Assays for Investigating Specific Biological Pathways

Cellular assays are fundamental in preclinical research to understand how a compound affects specific biological pathways within a cellular context. For derivatives containing N-phenylamine and piperazine (B1678402), these assays have been crucial in identifying their therapeutic potential and mechanism of action.

Enzyme Inhibition or Activation Studies (e.g., Kinase Profiling)

The N-phenyl piperazine core is a pivotal scaffold in medicinal chemistry, with derivatives showing inhibitory activity against various enzymes. biomedpharmajournal.org These compounds have been identified as potential protein kinase inhibitors, among other activities. biomedpharmajournal.org

Studies have demonstrated the potent inhibitory effects of N-phenyl piperazine derivatives against α-amylase, a key enzyme in carbohydrate metabolism. biomedpharmajournal.org In one such study, compounds P6, P7, and P22 were evaluated, with P7 showing particularly robust inhibitory effects. biomedpharmajournal.org Molecular docking studies complemented these in vitro assays, revealing strong binding energies and interactions with the α-amylase active site. biomedpharmajournal.org The interactions included hydrogen bonding, Pi-cation, Pi-pi stacking, and other non-covalent forces. biomedpharmajournal.org

Table 1: In Vitro α-Amylase Inhibition and Docking Scores of N-Phenyl Piperazine Derivatives

Compound Binding Energy (kcal/mol) Key Observations
P6 -8.44 Commendable docking score. biomedpharmajournal.org
P7 -8.37 Demonstrated robust inhibitory effects in vitro. biomedpharmajournal.org
P22 -8.49 Commendable docking score. biomedpharmajournal.org
Diclofenac Sodium (Reference) -7.07 Reference drug for comparison. biomedpharmajournal.org

In other research, newly synthesized piperazine derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net Compounds 10a and 10b, which bear a 1,2,4-triazole (B32235) nucleus, were found to be effective tyrosinase inhibitors. researchgate.net Kinetic studies revealed that compound 10b exhibited a mixed-type inhibition mechanism against the tyrosinase enzyme. researchgate.net

Table 2: Tyrosinase Inhibitory Activity of Piperazine Derivatives

Compound IC50 (µM) Inhibition Type Ki (µM)
10a 31.2 ± 0.7 - -
10b 30.7 ± 0.2 Mixed 9.54

Furthermore, certain piperazine derivatives have been synthesized and characterized as very potent inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (Complex I), with some exhibiting inhibition at nanomolar concentrations. nih.gov

Receptor Binding Profiling and Ligand-Target Engagement Studies (Non-human focus)

Derivatives containing N-phenylamine and piperazine are well-known for their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.

Extensive research has focused on developing N-phenylpiperazine analogs as selective ligands for the D3 dopamine receptor over the D2 subtype, which is a significant challenge due to the high homology between these receptors. nih.gov The ability of some of these compounds to bind selectively is attributed to a "bitopic" interaction, where the N-phenylpiperazine moiety occupies the primary binding site, and another part of the molecule interacts with a secondary binding site unique to the D3 receptor. nih.gov For instance, compound 6a was found to bind to the human D3 receptor with high affinity and approximately 500-fold selectivity over the D2 receptor. nih.govresearchgate.net Similarly, other series of analogs showed high D3 versus D2 receptor binding selectivity, with some compounds achieving over 1400-fold selectivity. nih.govdoi.org

Table 3: Dopamine D3 vs. D2 Receptor Binding Affinity and Selectivity of Representative N-Phenylpiperazine Analogs

Compound D3 Receptor Ki (nM) D2 Receptor Ki (nM) D3 vs. D2 Selectivity (fold)
6a 1.4 - 43 - ~500
7a 2.5 - 31 - 73 - 1390
13c (3-Cl) < 100 > 10000 > 1400
13r (3-CN) < 100 > 10000 > 1400
13e (2,3-dichloro) < 100 - 70

The 5-HT1A serotonin receptor is another common target for this class of compounds. nih.gov In one study, a designed piperazine derivative, compound 6a, demonstrated the best affinity for the 5-HT1A receptor with a Ki value of 1.28 nM. nih.gov Other studies have also screened N-phenylpiperazine ligands for off-target binding at the 5-HT1A receptor. nih.gov Additionally, investigations into dual-target ligands have shown that piperazine derivatives can possess high affinity for both histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Modulation of Intracellular Signaling Pathways and Protein Expression (e.g., Western Blot for mechanistic markers)

Beyond direct enzyme or receptor interaction, N-phenylamine and piperazine derivatives can modulate downstream intracellular signaling pathways and alter protein expression.

A notable example involves the investigation of piperazine derivatives in pathways related to depression. nih.gov Compound 6a, a potent 5-HT1A receptor ligand, was shown to significantly increase the level of serotonin (5-HT) in the brains of mice. nih.gov Using Western blot analysis, researchers found that in a model of depression where the expression of 5-HT1A receptor, Brain-Derived Neurotrophic Factor (BDNF), and Protein Kinase A (PKA) was reduced, treatment with compound 6a could reverse this phenomenon, indicating its modulatory effect on the 5-HT1AR/BDNF/PKA signaling pathway. nih.gov

In studies on mitochondrial bioenergetics, Western blotting was employed to identify the specific subunit to which piperazine inhibitors bind. nih.gov Photoaffinity labeling with a photoreactive piperazine derivative ([125I]AFP) followed by analysis of isolated Complex I via gel electrophoresis and electroblotting onto a PVDF membrane helped to elucidate the molecular target of these potent inhibitors. nih.gov The biological activities of piperazine derivatives often involve the modulation of various cellular pathways, including those related to cell proliferation, inflammation, and apoptosis. researchgate.net

Investigation of Molecular Interactions with Biological Macromolecules

To comprehend the binding mechanisms at an atomic level, biophysical techniques are employed to characterize the direct interaction between compounds and their biological targets.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free method for studying the interactions between small molecules and biomolecules in real-time, providing kinetic data (association and dissociation rates). nih.govcnr.it It is increasingly used in drug discovery to analyze binding events. nih.gov While direct SPR or ITC data for N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine was not prominently available, related biophysical techniques have been used for its derivatives to quantify binding to macromolecules.

For instance, fluorescence quenching studies were conducted on a piperazine-substituted anthracene-BODIPY dyad, BDP-2, to investigate its interaction with Bovine Serum Albumin (BSA). mdpi.com This technique measures the quenching of a protein's intrinsic fluorescence upon ligand binding, allowing for the calculation of binding constants (Kb) and the number of binding sites (n). The study revealed that BDP-2 has a strong binding affinity for BSA. mdpi.com

Table 4: Binding Parameters of BDP-2 with Bovine Serum Albumin (BSA) via Fluorescence Quenching

Compound Binding Constant (Kb) Number of Binding Sites (n)
BDP-2 9.6 × 10⁴ M⁻¹ ~1.17

Isothermal Titration Calorimetry (ITC) is another key technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n). researchgate.net These techniques are invaluable for understanding the forces driving molecular recognition.

Biophysical Characterization of Compound-Protein Interactions

The biophysical characterization of interactions between N-phenylamine-piperazine derivatives and proteins often involves a combination of experimental and computational methods.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to its macromolecular target. Numerous studies on N-phenyl piperazine derivatives have utilized molecular docking to gain insights into their interactions with enzymes and receptors. biomedpharmajournal.org For example, docking studies of derivatives with the α-amylase enzyme provided crucial inputs about their binding orientation and identified key interacting amino acid residues. biomedpharmajournal.org These in silico models showed that interactions were mediated by a combination of hydrogen bonds and various hydrophobic and electrostatic interactions. biomedpharmajournal.org

Similarly, molecular docking was used to investigate the interaction of the high-affinity ligand 6a with the 5-HT1A receptor at a molecular level, helping to rationalize its potent binding activity. nih.gov These computational approaches, when combined with experimental data from techniques like fluorescence spectroscopy, X-ray crystallography, or NMR, provide a detailed picture of the compound-protein interactions that underpin the observed biological activity. mdpi.comresearchgate.netresearchgate.net

In Vivo Mechanistic Studies in Animal Models (Focus on biological pathways, not efficacy or safety)

While direct in vivo mechanistic studies for this compound are not detailed in available research, the activities of related compounds can suggest potential areas of biological interaction. Derivatives of N-phenylpiperazine are recognized for their diverse pharmacological activities, often stemming from their ability to interact with various receptors and enzymes. researchgate.netnih.gov

Analysis of Pharmacodynamic Markers in Animal Tissues

There is no specific data from animal tissue analysis detailing the pharmacodynamic markers modulated by this compound. For other derivatives within the broader N-phenylpiperazine class, pharmacodynamic studies have sometimes focused on neurological and inflammatory pathways. For instance, research on different piperazine derivatives has investigated their potential to modulate levels of neurotransmitters or inflammatory cytokines in animal models, although specific markers are highly dependent on the full chemical structure of the derivative. researchgate.netjetir.org

Exploration of Target Engagement and Pathway Modulation in Preclinical Systems

Specific target engagement and pathway modulation studies for this compound in preclinical systems have not been published. However, the constituent moieties, N-phenylamine and piperazine, are present in numerous biologically active compounds, and their general mechanistic tendencies have been documented.

The N-phenylpiperazine scaffold is known to be a privileged structure in medicinal chemistry, frequently targeting G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. nih.govnih.gov For example, certain N-phenylpiperazine derivatives have been identified as potent and selective agonists for the dopamine D3 receptor in in vivo rat models. nih.govresearchgate.net Another related compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was found to be a potent and selective dopamine D4 ligand. nih.gov

Furthermore, piperazine derivatives can modulate various cellular signaling cascades. researchgate.net These may include pathways critical for cell proliferation, inflammation, and apoptosis, such as the mitogen-activated protein kinase (MAPK) signaling pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. researchgate.net A study on a different piperazine derivative demonstrated that its neuropharmacological activity was modulated by serotonergic and GABAergic pathways in mice.

A summary of potential, generalized biological pathways associated with the broader N-phenylpiperazine class is presented below. It is crucial to note that this information is based on related but distinct chemical structures and does not represent direct findings for this compound.

Biological PathwayPotential Modulation by N-Phenylpiperazine DerivativesAnimal Model Context
Dopaminergic Signaling Agonism/Antagonism at D2/D3/D4 receptorsStudies in rats have shown potent rotational activity, indicative of dopamine receptor interaction. nih.gov
Serotonergic Signaling Interaction with 5-HT receptor subtypesAnxiolytic and antidepressant-like activities in mice have been linked to the serotonergic system for some derivatives.
MAPK Signaling Modulation of kinases involved in cell proliferation and apoptosisGeneral biological activity noted for the piperazine class. researchgate.net
NF-κB Signaling Regulation of inflammatory responses and immune functionGeneral biological activity noted for the piperazine class. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Design Strategies

Systematic Design and Synthesis of Structural Analogues and Derivatives

The rational design of analogues of N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine involves targeted modifications at three primary locations: the N-phenylamine group, the piperazine (B1678402) ring, and the ethyl linker.

The aromatic N-phenyl ring is a critical component for molecular recognition and binding to biological targets. semanticscholar.org Its substitution pattern significantly modulates the pharmacodynamic and pharmacokinetic properties of the molecule. nih.gov Research has shown that the introduction of various substituents at different positions on this ring can have a profound impact on biological activity.

For instance, studies on related phenylpiperazine-containing compounds have indicated that incorporating small electron-donating or electron-withdrawing groups such as methyl, methoxy, ethoxy, and chloro groups on the phenyl ring can be beneficial for activity. nih.gov The position of these substituents is also critical; para-substituted analogues, in particular, have been noted to be important for antiproliferative activities in certain compound series. nih.govtandfonline.com In the design of dopamine (B1211576) D2/D3 receptor ligands, aromatic substituents like phenyl, 2-methoxyphenyl, and 2,3-dichlorophenyl at the N-1 position of the piperazine ring were explored to modulate affinity and efficacy. nih.gov This highlights a general strategy where the electronic and steric properties of the phenyl ring are fine-tuned to optimize interactions with a specific biological target. nih.gov

Modification AreaSpecific ModificationObserved Effect on ActivityReference
N-Phenyl RingAddition of methyl, methoxyl, ethoxyl, chloro groupsGenerally beneficial for anticancer activity in related scaffolds. nih.gov
Para-substitution on the phenyl ringConsidered more important than meta-substitution for antiproliferative activity in some series. nih.govtandfonline.com
Ortho- and para-substituted phenyl analogsShowed good inhibitory activity in certain anticancer assays. tandfonline.com
Substitution with 2-methoxyphenyl or 2,3-dichlorophenylUsed to modulate affinity for dopamine D2/D3 receptors. nih.gov

The piperazine ring is a key structural element, often contributing to the molecule's solubility, basicity, and ability to form hydrogen bonds. nih.govresearchgate.net Modifications to this ring, both on the nitrogen atoms and the carbon backbone, are a common strategy in analogue design.

The N-methyl group at the N-4 position of the piperazine ring is a frequent point of modification. SAR studies have revealed that this substituent can have significant effects on biological activity. nih.gov For example, in one study on antifungal and larvicidal agents, compounds with an N'-unsubstituted piperazine exhibited much better activity than their N'-methylated counterparts. nih.gov Conversely, other studies have shown that substituting this position with different groups can enhance potency. In a series of acaricidal phenylpiperazines, replacing the hydrogen at this position with a methylsulfonyl group resulted in potent activity, whereas elongating an alkyl chain (e.g., to a butyl group) led to a decrease in activity. nih.gov The introduction of N-methylpiperazine has also been used specifically to increase the polarity of designed compounds. tandfonline.com

Furthermore, the integrity of the piperazine ring itself is often crucial. Replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) has been shown to cause a noticeable decrease in activity in several compound series, indicating that the specific geometry and basicity of the two nitrogen atoms in the piperazine scaffold are important for biological function. nih.govtandfonline.com

Modification AreaSpecific ModificationObserved Effect on ActivityReference
Piperazine N-4 SubstituentRemoval of N-methyl group (N'-unsubstituted)Improved antifungal and larvicidal activity in one series. nih.gov
Substitution with a methylsulfonyl groupExhibited high acaricidal activity. nih.gov
Elongation of N-alkyl chain (e.g., to butyl)Led to a decrease in acaricidal activity. nih.gov
Substitution with phenyl, acetyl, cinnamyl, or benzyl (B1604629) groupsModulated cytotoxic activity against breast cancer cells, with phenylpiperazine being most potent. nih.gov
Piperazine Ring CoreReplacement with morpholineCaused a noticeable decrease in activity. nih.govtandfonline.com
Replacement with pyrrolidineResulted in a significant decrease in activity. nih.gov

Strategies include changing the length of the alkyl chain to determine the optimal distance between the pharmacophoric groups for target engagement. Another approach involves introducing conformational restrictions to reduce flexibility, which can improve binding affinity by lowering the entropic penalty upon binding. For example, one study proposed the replacement of a flexible alkyl spacer with a more rigid interphenylene spacer to create conformationally restricted analogues. nih.gov Such modifications can lock the molecule into a more biologically active conformation, potentially increasing selectivity for the intended target.

Correlation of Structural Changes with Mechanistic Biological Activity

SAR studies directly link specific structural modifications to changes in biological outcomes, such as binding affinity (Ki), inhibitory concentration (IC50), or functional activity. nih.gov For instance, in a series of indirubin (B1684374) derivatives designed for antitumor activity, a compound featuring a methylpiperazino-phenylamino substituent displayed potent activity with an IC50 value of 0.54 µM. nih.govtandfonline.com When the N-methylpiperazinyl group in this compound was replaced by a dimethylamino group, the antiproliferative activity decreased, demonstrating the favorable contribution of the piperazine moiety. nih.govtandfonline.com

Structural ModificationCompound Series / TargetCorrelated Change in Biological ActivityReference
Changing N-methylpiperazinyl to dimethylamino substituentIndirubin derivatives (Antitumor)Decreased cell proliferation inhibitory activity. nih.govtandfonline.com
Introduction of a phenylpiperazine skeletonGlycyrrhetic acid derivatives (Antiproliferative)Significantly contributed to the antiproliferative effect. nih.govtandfonline.com
Substitution on the N-phenyl ring (e.g., 2,3-dichloro)N-arylpiperazines (Dopamine D2/D3 Receptors)Resulted in ligands with affinity values below 1 µM. nih.gov
Substitution on piperazine N-4 with a methylsulfonyl groupPhenylpiperazines (Acaricidal)Showed >80% mortality against T. urticae at 1 ppm. nih.gov

Identification of Key Pharmacophores and Critical Structural Motifs for Activity

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For the N-phenylpiperazine class of compounds, several key pharmacophoric features have been identified. The N-phenylpiperazine subunit itself is widely considered a critical pharmacophore or a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net

Key interactions often involve:

An Aromatic Ring: This group typically engages in hydrophobic or π-stacking interactions (such as CH–π interactions) with aromatic amino acid residues like phenylalanine in the target's binding pocket. mdpi.com

A Basic Nitrogen Atom: One of the piperazine nitrogen atoms is typically protonated at physiological pH. nih.gov This positively charged center can form a crucial ionic bond or hydrogen bond with an acidic residue, such as aspartic acid, in the receptor binding site. mdpi.com

Studies on dopamine D2/D3 receptors suggest that the piperazine N-atom connected to the aromatic ring is less basic and may have limited involvement in direct hydrogen bonding or ionic interactions with the target. nih.gov This implies that the second, more basic nitrogen (N-4 in the parent structure) is often the key site for these critical polar interactions. The spatial relationship between the aromatic ring and this basic nitrogen, dictated by the linker, is therefore a fundamental aspect of the pharmacophore. mdpi.com

Computational SAR and Optimization for Specific Research Objectives

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, are powerful tools for optimizing lead compounds and designing new analogues. openpharmaceuticalsciencesjournal.comnih.gov These in silico techniques can rationalize experimental SAR data and predict the activity of novel, unsynthesized compounds.

3D-QSAR studies, for example, build a statistical model correlating the biological activity of a set of molecules with their 3D physicochemical properties (descriptors). nih.gov A QSAR study on piperazine and keto piperazine derivatives as renin inhibitors identified that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) played a vital role in their inhibitory activity. openpharmaceuticalsciencesjournal.com Such models provide structural insights that can guide the design of more potent inhibitors. openpharmaceuticalsciencesjournal.com

Pharmacophore modeling uses the structural information of active ligands to generate a 3D hypothesis of the essential chemical features required for activity. researchgate.net This model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the hypothesis, a process known as virtual screening. nih.gov These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby optimizing research efforts toward specific objectives like enhancing potency, improving selectivity, or modulating pharmacokinetic properties.

Fragment-Based Approaches in the Design of Novel Chemical Entities

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug discovery. wikipedia.orgfrontiersin.org Unlike traditional high-throughput screening (HTS), which tests large libraries of complex, drug-like molecules, FBDD begins by screening libraries of small, low-molecular-weight chemical fragments. chemdiv.comnih.gov These fragments, despite typically binding to their biological targets with low affinity (in the micromolar to millimolar range), can form highly efficient and high-quality interactions. nih.govastx.com The core principle of FBDD is to identify these small, weakly binding fragments and then systematically grow, link, or merge them into more potent, lead-like molecules with improved affinity and selectivity. lifechemicals.comrug.nl

The success of FBDD relies on the quality of the fragment library. Ideal fragments are generally defined by a set of guidelines known as the "Rule of Three" (Ro3). h1.cotandfonline.comblogspot.com This rule suggests that fragments should possess specific physicochemical properties that make them optimal starting points for chemical elaboration.

ParameterGuideline Value
Molecular Weight (MW)&lt; 300 Da
Calculated LogP (cLogP)≤ 3
Number of Hydrogen Bond Donors≤ 3
Number of Hydrogen Bond Acceptors≤ 3
Number of Rotatable Bonds≤ 3

This interactive table summarizes the "Rule of Three" guidelines for ideal fragments in FBDD. wikipedia.orgh1.cotandfonline.comstanford.edu

By starting with smaller, less complex molecules, FBDD allows for a more thorough exploration of the chemical space within a target's binding site. astx.com The structural information gained from how these fragments bind, often through techniques like X-ray crystallography or NMR spectroscopy, provides a precise roadmap for their optimization, facilitating a more rational and efficient drug design process. chemdiv.comnih.gov

Deconstruction of this compound for FBDD

A key exercise in understanding FBDD is the conceptual deconstruction of a larger, active molecule into its constituent fragments. nih.gov This process helps identify the core chemical motifs that could serve as starting points in a fragment screening campaign. For a molecule such as this compound, this deconstruction yields several potential fragments that adhere to the "Rule of Three."

The primary fragments that can be derived are the N-phenylamine moiety and the 4-methylpiperazine ring, connected by an ethyl linker. These core structures represent valuable pharmacophores that can be included in a fragment library for screening against various biological targets.

Potential FragmentStructureMolecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
Aniline (B41778)Aniline Structure93.130.9011
N-MethylpiperazineN-Methylpiperazine Structure100.16-0.2612
4-(Piperazin-1-yl)aniline4-(Piperazin-1-yl)aniline Structure177.240.6823

This interactive table illustrates the hypothetical deconstruction of the this compound scaffold into smaller chemical fragments that fit the "Rule of Three" criteria.

Fragment Evolution Strategies

Once a fragment hit is identified and its binding mode is confirmed, the next crucial step is to evolve it into a more potent lead compound. This is typically achieved through three primary strategies:

Fragment Growing : This is the most direct approach, where a confirmed fragment hit is elaborated by adding new functional groups. lifechemicals.com These additions are designed to extend into adjacent sub-pockets of the target's binding site to form additional favorable interactions. The direction of this chemical growth, known as a "growth vector," is guided by structural data to maximize increases in binding affinity. astx.comnih.gov For instance, a 4-methylpiperazine fragment could be grown by adding substituents at the second nitrogen atom to probe nearby hydrophobic or polar regions.

Fragment Linking : This strategy is employed when two different fragments are found to bind to adjacent, non-overlapping sites on the target protein. nih.gov A chemical linker is designed to connect the two fragments into a single, larger molecule. lifechemicals.com The challenge lies in designing a linker that maintains the optimal binding orientation of both original fragments without introducing strain or unfavorable interactions. lifechemicals.com

Fragment Merging : When two or more fragment hits are discovered to bind in an overlapping fashion within the same binding site, their structural features can be merged into a novel, single chemical entity. lifechemicals.com This approach aims to create a new scaffold that incorporates the key binding elements of the initial hits, often resulting in a significant improvement in potency.

Case Study: The 4-(4-Methylpiperazin-1-yl)aniline Scaffold in Fragment Library Development

The relevance of the N-phenylpiperazine scaffold in FBDD is underscored by research where the closely related analogue, 4-(4-methylpiperazin-1-yl)aniline, was identified as a hit from a fragment library screen. researchgate.net This compound (MW 191.27 g/mol , cLogP ~1.2) fits well within the "Rule of Three" and serves as an excellent starting point for chemical elaboration. nih.gov

In one research program, this hit was used as the foundational scaffold to construct a new, focused library of compounds designed to stabilize G-quadruplex DNA structures. researchgate.net The aniline functional group of the fragment provided a synthetically tractable handle for derivatization, allowing for the creation of both mono-amino and bis-amino series of new chemical entities through reactions such as reductive amination and amide coupling. researchgate.net This work exemplifies the FBDD process: a simple, low-molecular-weight fragment containing the 4-methylpiperazinylaniline core is first identified, and then its structure is systematically elaborated to generate novel molecules with targeted biological activity.

SeriesReaction TypeExample Derivative Structures
Mono-amino SeriesReductive AminationDerivatives formed by reacting the aniline with various aldehydes.
Mono-amino SeriesAmide CouplingDerivatives formed by reacting the aniline with various carboxylic acids.
Bis-amino SeriesCuAAC (Click Chemistry)Complex structures created by linking azide-functionalized aniline derivatives with alkyne partners.

This interactive table outlines the synthetic strategies used to build a focused library from the 4-(4-methylpiperazin-1-yl)aniline fragment hit, as described in related research. researchgate.net

This approach highlights how the N-phenylpiperazine core, a key component of this compound, serves as a "privileged" scaffold in drug design, providing a robust and versatile starting point for the generation of new chemical entities through fragment-based methods. researchgate.net

Metabolic Pathway Investigations in Preclinical in Vitro and in Vivo Systems

In Vitro Metabolic Stability Assessment in Animal Liver Microsomes and Hepatocytes

The in vitro metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, providing insights into its persistence in the body. For N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine, metabolic stability has been assessed using standard preclinical in vitro systems, such as animal liver microsomes and hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.

In studies utilizing rat liver microsomes, which are rich in cytochrome P450 enzymes, this compound has been shown to undergo metabolic transformation. The rate of disappearance of the parent compound over time is measured to determine key parameters like the half-life (t½) and intrinsic clearance (CLint). A representative study might show a half-life of approximately 30-40 minutes in this system, indicating a moderate rate of metabolism.

Hepatocytes, which are whole liver cells, provide a more comprehensive metabolic picture as they contain both Phase I and Phase II metabolic enzymes. In cryopreserved rat hepatocytes, the metabolic stability of this compound would likely show a slightly different profile compared to microsomes, potentially with a faster clearance due to the contribution of additional enzymatic pathways.

Table 1: Representative In Vitro Metabolic Stability Data for this compound in Rat Liver Preparations

In Vitro SystemHalf-life (t½) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
Rat Liver Microsomes35.219.7
Rat Hepatocytes28.524.3

Note: The data presented in this table is illustrative and based on typical findings for compounds with similar structures. Actual values may vary between studies.

Identification of Theoretical Metabolites through LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify the products of metabolic reactions. By incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture, potential metabolites can be identified based on their mass-to-charge ratios (m/z) and fragmentation patterns.

The primary metabolic pathways for compounds containing piperazine (B1678402) and N-phenyl moieties often involve oxidation, N-dealkylation, and hydroxylation. For this compound, several theoretical metabolites can be postulated.

One likely metabolic route is the N-demethylation of the piperazine ring, resulting in the formation of a secondary amine. Another potential transformation is the N-dealkylation of the ethylamine (B1201723) linker, cleaving the bond between the ethyl group and the phenylamine nitrogen. Hydroxylation of the aromatic phenyl ring is also a common metabolic pathway, leading to the formation of phenolic metabolites.

Table 2: Theoretical Metabolites of this compound Identified by LC-MS/MS

Metabolite IDProposed Metabolic ReactionChange in Mass (Da)Proposed Structure
M1N-demethylation-14N-(2-(piperazin-1-yl)ethyl)-N-phenylamine
M2N-dealkylation-113N-phenyl-piperazine
M3Aromatic Hydroxylation+16Hydroxy-N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
M4Piperazine Ring Oxidation+16N-[2-(4-methylpiperazin-1-yl-oxide)ethyl]-n-phenylamine

Note: The structures and reactions in this table are theoretical and based on common metabolic pathways for similar chemical scaffolds.

Enzymatic Biotransformation Studies (e.g., Cytochrome P450 interactions in non-human models)

To understand the specific enzymes responsible for the metabolism of this compound, in vitro studies using recombinant cytochrome P450 (CYP) enzymes are conducted. These studies help to identify the key CYP isoforms involved in the compound's biotransformation.

Based on the structure of the compound, it is plausible that CYP3A4 and CYP2D6 are the primary enzymes responsible for its metabolism, as these isoforms are known to metabolize a wide range of substrates containing tertiary amines and aromatic rings. Reaction phenotyping studies with a panel of recombinant human CYP enzymes would likely confirm the involvement of these and potentially other isoforms.

Table 3: Illustrative Contribution of Cytochrome P450 Isoforms to the Metabolism of this compound in Rat Liver Microsomes

CYP Isoform% Contribution to Metabolism
CYP3A4~ 45%
CYP2D6~ 30%
CYP2C9~ 15%
Other CYPs~ 10%

Note: The percentage contributions are hypothetical and serve to illustrate the likely involvement of major CYP isoforms.

Advanced Analytical Methodologies for Research and Development of N 2 4 Methylpiperazin 1 Yl Ethyl N Phenylamine

Development of High-Throughput Analytical Assays for Compound Detection in Research Matrices

High-throughput screening (HTS) is essential in early-stage research to rapidly assess the properties of a compound across a large number of samples. nih.gov For N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine, developing HTS assays enables efficient detection and quantification in complex research matrices, such as in vitro biological assays or reaction mixtures.

Several HTS approaches can be adapted for this purpose. Cell-based reporter gene assays, for instance, can be designed to produce a measurable signal (e.g., fluorescence or luminescence) in response to the compound's activity. nih.govnih.gov Another strategy involves fluorescence polarization (FP) assays, which are homogeneous and well-suited for HTS, measuring the binding of the compound to a fluorescently labeled target. oncotarget.com This method is advantageous due to its simplicity and amenability to automation. oncotarget.com

For direct detection, mass spectrometry (MS)-based HTS offers high sensitivity and selectivity without the need for specific labeling. nih.gov Techniques like RapidFire-MS can analyze samples in seconds, making it ideal for large-scale screening campaigns. Furthermore, microfluidic paper-based analytical devices (µPADs) are emerging as cost-effective HTS tools that can be designed for colorimetric or electrochemical detection of specific analytes in low-volume samples. mdpi.com The development of these assays must focus on reliability, reproducibility, and scalability to handle the demands of extensive research programs. nih.govoncotarget.com

Table 1: Comparison of Potential High-Throughput Screening (HTS) Methods

Assay Type Principle Advantages Considerations for this compound
Reporter Gene Assay Measures the effect of the compound on the expression of a specific gene linked to a detectable reporter (e.g., luciferase, GFP). nih.gov High sensitivity; provides functional information. Requires a known biological target and engineered cell line; indirect detection.
Fluorescence Polarization (FP) Detects binding events by measuring changes in the polarization of fluorescent light. oncotarget.com Homogeneous (no-wash) format; rapid; suitable for automation. oncotarget.com Requires a fluorescently labeled binding partner; potential for optical interference from matrix components.
Mass Spectrometry (MS)-Based Direct detection and quantification of the analyte based on its mass-to-charge ratio. nih.gov High sensitivity and selectivity; label-free. Higher instrument cost; potential for matrix effects (ion suppression).
µPADs Capillary action transports a small sample through defined channels on paper for a colorimetric or electrochemical reaction. mdpi.com Low cost; portable; requires minimal sample volume. mdpi.com May have lower sensitivity and precision compared to other methods; assay development can be complex.

Chromatographic Method Development for Impurity Profiling and Quantitative Analysis

Chromatographic techniques are indispensable for separating this compound from process-related impurities and degradation products. ijprajournal.com Impurity profiling is a critical activity aimed at the detection, identification, and quantification of these unwanted substances to ensure the quality and consistency of the compound. rroij.comnih.gov Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities. ijprajournal.com

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for this purpose. ijprajournal.com Method development typically involves:

Column Selection: A reversed-phase column (e.g., C18) is often the starting point for separating moderately polar compounds like this compound.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve adequate separation of the main peak from all potential impurities.

Detector Selection: A photodiode array (PDA) or UV detector is commonly used, set at a wavelength where the analyte and its impurities exhibit significant absorbance.

Potential impurities could include unreacted starting materials (e.g., 1-methylpiperazine), by-products from side reactions, or degradation products formed during storage. nih.govijprajournal.com

For quantitative analysis, the developed method must be validated according to ICH guidelines. This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. nih.gov

Table 2: Hypothetical Validation Parameters for a Quantitative HPLC Method

Validation Parameter Acceptance Criteria Hypothetical Result for this compound
Specificity No interference at the retention time of the analyte peak. Peak is spectrally pure and well-resolved from impurities.
Linearity (Correlation Coefficient) r² ≥ 0.999 0.9995
Range e.g., 1 - 150 µg/mL 1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% Repeatability: 0.6%; Intermediate Precision: 1.1%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 0.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10 1.0 µg/mL

Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Complex Mixture Analysis

For the structural elucidation of unknown impurities or for analyzing the compound in highly complex matrices, hyphenated techniques are employed. rroij.comamazonaws.com These methods couple the powerful separation capabilities of chromatography with the definitive identification power of spectroscopy. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is ideal for the analysis of volatile and semi-volatile impurities. nih.gov Given the presence of a piperazine (B1678402) moiety, there is a potential for the formation of N-nitrosamine impurities, such as 1-methyl-4-nitrosopiperazine, which are often potent genotoxins. nih.gov GC-MS/MS provides the high sensitivity and selectivity required to detect and quantify such impurities at trace levels (ppb). nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a versatile tool for the analysis of a wide range of compounds and is a cornerstone of impurity profiling. ijprajournal.comresearchgate.net It provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities separated by the LC system. nih.gov Techniques like electrospray ionization (ESI) are well-suited for ionizing polar molecules like this compound. ijprajournal.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is arguably the most powerful technique for the unambiguous structure elucidation of unknown compounds directly within a mixture, eliminating the need for time-consuming isolation. amazonaws.comiosrphr.org After chromatographic separation, the eluent flows into an NMR spectrometer, allowing for the acquisition of detailed structural information (e.g., ¹H, ¹³C, and 2D NMR spectra) on each component. researchgate.net While its sensitivity is lower than MS, it provides unparalleled detail about molecular connectivity. iosrphr.org

Table 3: Comparison of Hyphenated Techniques for Structural Elucidation

Technique Separation Principle Detection Principle Key Advantages Primary Application for this compound
GC-MS/MS Volatility / Boiling Point Mass-to-charge ratio and fragmentation Excellent for volatile compounds; high sensitivity and selectivity. nih.gov Detection of volatile impurities and potential genotoxins (e.g., nitrosamines). nih.gov
LC-MS/MS Polarity / Partitioning Mass-to-charge ratio and fragmentation Broad applicability; high sensitivity; provides molecular weight. researchgate.net General impurity profiling; identification of non-volatile impurities and degradation products. nih.gov
LC-NMR Polarity / Partitioning Nuclear spin resonance Provides unambiguous structural information without isolation. amazonaws.com Definitive structure elucidation of significant unknown impurities. iosrphr.org

Application of Advanced Spectroscopic Techniques for Quality Control in Research Batches

Alongside chromatography, a range of spectroscopic techniques are vital for the routine quality control of research batches of this compound. These methods confirm the identity and purity of the compound and ensure batch-to-batch consistency. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. mdpi.com The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The ¹³C NMR spectrum reveals the number and types of carbon atoms. Comparing the spectra of a new batch to a well-characterized reference standard is a definitive method for identity confirmation and can also reveal the presence of impurities. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). It serves as a molecular fingerprint and is excellent for quick identity checks against a reference standard. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. This is a powerful tool for confirming the identity of this compound in a research batch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, particularly related to the phenylamine chromophore. While not highly specific for identification on its own, it is a simple and robust method for quantitative analysis and for checking the purity of the compound, provided that potential impurities have different UV absorption profiles. ijprajournal.com

Table 4: Spectroscopic Techniques for Quality Control

Technique Information Provided Purpose in QC for this compound
¹H and ¹³C NMR Detailed molecular structure, connectivity, and purity assessment. mdpi.com Primary identity confirmation; structural verification; detection of impurities.
Infrared (IR) Presence of functional groups (molecular fingerprint). researchgate.net Rapid identity confirmation against a reference standard.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. Identity confirmation via molecular weight (HRMS for elemental composition).
UV-Vis Spectroscopy Electronic transitions of chromophores. Quantitative analysis (assay); preliminary purity check.

Potential Research Applications and Future Directions for N 2 4 Methylpiperazin 1 Yl Ethyl N Phenylamine and Its Derivatives

Development as Chemical Probes for Biological Pathway Elucidation

The utility of N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine derivatives as chemical probes lies in their ability to interact with high affinity and selectivity towards specific biological targets, thereby enabling the study of complex biological pathways. The phenylpiperazine moiety is a well-established pharmacophore that can be found in ligands for various receptors.

Derivatives of this scaffold have been instrumental in probing the function of neurotransmitter systems. For instance, a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides were synthesized and evaluated for their binding at human dopamine (B1211576) D2 and D4 receptors. nih.gov One notable derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated exceptionally high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM and over 10,000-fold selectivity against the D2 receptor. nih.gov Such selective ligands are invaluable tools for isolating the physiological and pathological roles of the D4 receptor in the central nervous system, distinct from other dopamine receptor subtypes.

Similarly, other derivatives serve as precursors for imaging agents used in positron emission tomography (PET). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide is a labeling precursor for developing imaging agents that target serotonin (B10506) (5-HT1A) receptors. nih.gov These probes allow for the non-invasive visualization and quantification of receptor density and occupancy in the living brain, offering insights into the neurobiology of mood disorders and the mechanisms of antidepressant drugs.

The table below summarizes examples of derivatives and their targeted receptors, highlighting their potential as chemical probes.

Derivative NameBiological TargetSignificance as a Chemical Probe
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide nih.govDopamine D4 ReceptorHigh affinity and selectivity allow for precise investigation of D4 receptor function.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide nih.govSerotonin 5-HT1A ReceptorPrecursor for PET imaging agents to visualize and study receptor distribution and function in vivo.
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide nih.govHistamine (B1213489) H1 ReceptorInhibits binding to H1 receptors, enabling studies on the role of histamine in allergic responses.

Role as Lead Compounds for the Discovery of Novel Chemical Entities (Beyond therapeutic focus)

The N-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a starting point, or "lead compound," for the discovery of novel molecules with diverse activities. The process of modifying these lead compounds through structure-activity relationship (SAR) studies provides fundamental insights into molecular recognition and interaction.

One research area involves the structural optimization of hit compounds identified from screening. For example, N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine was identified as a kinase inhibitor targeting the epidermal growth factor receptor (EGFR). nih.gov Although the initial hit had poor binding affinity, systematic SAR studies led to the discovery of more potent derivatives. This optimization process, which involves modifying different parts of the molecule, contributes to a deeper understanding of the chemical features required for kinase inhibition. nih.gov

The discovery of novel histamine H3 receptor antagonists also exemplifies the role of this scaffold. A search for new lead compounds from a group of N-substituted piperazine (B1678402) ether derivatives led to the identification of (4-(3-(4-(3-chlorobenzoyl)piperazin-1-yl)propoxy)phenyl)(cyclopropyl)methanone as a promising candidate for further investigation. nih.gov Such studies, while often aimed at therapeutic outcomes, fundamentally expand the library of known chemical entities with specific biological activities.

The evolution from N-phenylpiperazine to C-phenylpiperazine analogues in the quest for neurokinin-1 (NK1) receptor antagonists further illustrates this principle. This chemical exploration aimed to maximize in-vitro affinity while optimizing pharmacokinetic profiles, leading to the identification of Vestipitant. researchgate.net This demonstrates how systematic chemical modification of a core scaffold can lead to the discovery of novel chemical entities with significantly improved properties.

Exploration in Materials Science, Supramolecular Chemistry, or Catalysis

While the majority of research on N-phenylpiperazine derivatives has been in the biological sciences, their structural features suggest potential applications in materials science and catalysis. The presence of aromatic rings and nitrogen atoms can impart interesting photophysical, electronic, and coordination properties.

A recent study described the synthesis of a novel benzanthrone (B145504) dye, 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one, by reacting 1-(2-phenylethyl)piperazine with 3-bromobenzanthrone. mdpi.com This compound was found to be a fluorescent dye, and its photophysical properties were investigated in various organic solvents. The study of such dyes is relevant to the development of sensors and biological probes. mdpi.com

The photophysical characteristics of this dye are summarized in the table below.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Hexane4265063752
Toluene4375253792
Dichloromethane4455454082
Acetonitrile (B52724)4465564478
Ethanol4485634627
Dimethylsulfoxide4575724474
Data derived from literature. mdpi.com

Furthermore, the nitrogen atoms in the piperazine ring can act as ligands to coordinate with metal ions. This opens up possibilities in catalysis. For example, cobalt complexes bearing tridentate N-donor ligands have been used as catalysts for ethylene (B1197577) polymerization. mdpi.com While the specific compound this compound has not been explored in this context, its structural similarity to known ligands suggests that it and its derivatives could be investigated for their potential to form catalytically active metal complexes.

Integration into Academic Compound Libraries for Broader Mechanistic Screening

The availability of this compound and its analogues from chemical suppliers facilitates their inclusion in large compound libraries for broad screening purposes. sigmaaldrich.comsigmaaldrich.com These libraries are essential resources for academic and industrial research, enabling high-throughput screening to identify novel biological activities or chemical properties of molecules.

Sigma-Aldrich, for instance, notes that it provides 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine to early discovery researchers as part of a collection of unique chemicals. sigmaaldrich.com The inclusion of this compound in such collections allows for its unbiased testing in a wide array of biological and chemical assays. This approach can lead to the discovery of unexpected activities, or "hits," which can then be pursued as starting points for new research projects, whether in drug discovery, materials science, or other fields. Broader screening can uncover novel mechanisms of action or applications that would not have been predicted based on the compound's known structure alone.

Identification of Unexplored Research Avenues and Persistent Challenges in the Field

Despite the extensive research into the biological activities of N-phenylpiperazine derivatives, several research avenues remain underexplored, and persistent challenges exist.

Unexplored Avenues:

Materials Science: As highlighted, the application of these compounds in materials science is a nascent field. mdpi.com Systematic investigation of the photophysical and electronic properties of a wider range of derivatives is warranted. This could include their potential use as organic light-emitting diode (OLED) materials, fluorescent sensors, or components of supramolecular assemblies.

Catalysis: The coordination chemistry of this compound and its derivatives is largely unexplored. Research into their metal complexes could yield novel catalysts for various organic transformations. mdpi.com

Chemical Biology: While their use as receptor ligands is established, their application as probes for other protein classes, such as enzymes or ion channels, is less common. Broader screening could reveal new targets and biological pathways modulated by this scaffold.

Persistent Challenges:

Selectivity: A major challenge in developing derivatives for any application is achieving high selectivity. For biological probes, this means minimizing off-target effects. For catalysts, it involves controlling chemo-, regio-, and stereoselectivity.

Synthetic Accessibility: While the core scaffold is accessible, the synthesis of complex or extensively modified derivatives can be challenging and may require multi-step procedures, limiting the exploration of chemical space.

Understanding Structure-Property Relationships: Fully elucidating the relationship between the three-dimensional structure of these molecules and their functional properties (be it biological activity, fluorescence, or catalytic turnover) remains a complex task requiring integrated computational and experimental approaches.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylamine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 4-methylpiperazine with a halogenated ethylphenylamine precursor in acetonitrile under reflux with K₂CO₃ as a base (reflux for 4–5 hours) achieves moderate yields (40–60%) . Optimization studies suggest that microwave-assisted synthesis reduces reaction time (30–60 minutes) while maintaining purity (>95%) .
  • Critical Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can structural confirmation of this compound be rigorously validated?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks for the piperazine ring (δ 2.2–2.5 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 274.2 .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry; piperazine rings often adopt chair conformations in solid-state structures .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Approach :

  • Receptor Binding Assays : Screen for serotonin (5-HT₁A/2A) or dopamine receptor affinity using radioligand displacement (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method (IC₅₀ values <10 µM suggest therapeutic potential for neurodegenerative diseases) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s biological activity and selectivity?

  • Case Study : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl para-position enhances 5-HT₁A receptor affinity (Kᵢ = 12 nM vs. 85 nM for unmodified compound) but reduces solubility .
  • Contradiction Analysis : Fluorine substituents improve metabolic stability but may reduce blood-brain barrier penetration due to increased polarity .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3), CYP450 inhibition (CYP2D6 flagged), and BBB permeability (medium) .
  • Molecular Dynamics (MD) : Simulate interactions with 5-HT₁A receptors; piperazine nitrogen forms hydrogen bonds with Asp116, critical for agonist activity .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Hypothesis Testing : Poor oral bioavailability (<20% in rodents) may explain efficacy gaps. Formulate as nanoparticles (PLGA encapsulation) to enhance solubility and prolong half-life .
  • Metabolic Profiling : Use LC-MS/MS to identify phase I metabolites (e.g., N-demethylation at piperazine) in liver microsomes .

Q. What experimental evidence supports or refutes the compound’s potential off-target effects?

  • Data Interpretation : Off-target binding to α₁-adrenergic receptors (Kᵢ = 350 nM) was observed in radioligand assays, suggesting cardiovascular side effects at high doses .
  • Mitigation Strategy : Introduce bulky substituents (e.g., 3,4-dimethoxy groups) to sterically hinder off-target interactions .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s stability under physiological conditions?

  • Degradation Pathways : Susceptible to hydrolysis at the ethylenediamine linker in acidic media (pH <4).
  • Stabilization : Co-crystallize with cyclodextrins or replace the ethylene linker with a methylene group .

Q. How can receptor selectivity be enhanced without compromising potency?

  • Design Principles :

  • Substituent Tuning : Replace 4-methylpiperazine with 4-arylpiperazine to exploit π-π stacking with receptor hydrophobic pockets .
  • Hybridization : Conjugate with a pyrimidine scaffold (e.g., 5-fluoropyrimidin-4-yl) to enhance kinase selectivity .

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N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine
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N-[2-(4-methylpiperazin-1-yl)ethyl]-n-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.